1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one
CAS No.:
Cat. No.: VC18835645
Molecular Formula: C10H9ClF2O2S
Molecular Weight: 266.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClF2O2S |
|---|---|
| Molecular Weight | 266.69 g/mol |
| IUPAC Name | 1-chloro-1-[2-(difluoromethoxy)-6-sulfanylphenyl]propan-2-one |
| Standard InChI | InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)8-6(15-10(12)13)3-2-4-7(8)16/h2-4,9-10,16H,1H3 |
| Standard InChI Key | FFSAPCQQMVZFHI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=CC=C1S)OC(F)F)Cl |
Introduction
1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one is a synthetic organic compound with a unique molecular structure, featuring a chloro group, a difluoromethoxy group, and a mercapto group attached to a propanone backbone. Its molecular formula is C10H9ClF2O2S, and it has a molecular weight of 266.69 g/mol . This compound is classified under the CAS number 1804190-70-2.
Synthesis Methods
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. Common methods include:
-
Initial Formation of the Propanone Backbone: This involves the synthesis of a propanone derivative.
-
Introduction of the Mercapto Group: Often achieved through nucleophilic substitution reactions.
-
Attachment of the Difluoromethoxy Group: Requires careful selection of reactants to ensure efficient coupling.
Biological Activity and Potential Applications
| Potential Application | Basis for Application |
|---|---|
| Antimicrobial Agents | Sulfonamide-like structure |
| Medicinal Chemistry | Versatile functional groups |
Comparison with Similar Compounds
1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one is distinct from other compounds due to its specific substitution pattern. For example:
| Compound Name | Unique Features |
|---|---|
| 1-Chloro-1-(2-(difluoromethoxy)-3-mercaptophenyl)propan-2-one | Different position of mercapto group |
| 1-Chloro-1-(5-(difluoromethoxy)-2-mercaptophenyl)propan-2-one | Different position of difluoromethoxy and mercapto groups |
These differences can affect chemical reactivity and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume